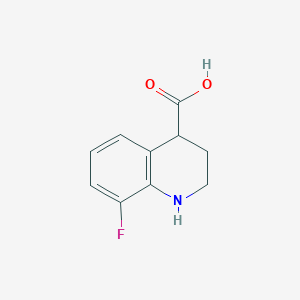

8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

説明

特性

分子式 |

C10H10FNO2 |

|---|---|

分子量 |

195.19 g/mol |

IUPAC名 |

8-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-3,7,12H,4-5H2,(H,13,14) |

InChIキー |

GPYRLYNZXSKSGD-UHFFFAOYSA-N |

正規SMILES |

C1CNC2=C(C1C(=O)O)C=CC=C2F |

製品の起源 |

United States |

準備方法

Directed Ortho-Lithiation and Subsequent Functionalization

A key method for synthesizing fluorinated tetrahydroquinolines involves directed ortho-lithiation of fluorinated isoquinoline precursors, followed by electrophilic substitution and reduction steps.

- Starting from 8-fluoro-3,4-dihydroisoquinoline , treatment with butyllithium in diethyl ether at ambient temperature enables lithiation ortho to the fluorine substituent. This intermediate can then be reacted with electrophiles such as dimethylformamide to introduce aldehyde functionality at the 1-position of the ring system.

- Subsequent acid-catalyzed cyclization and reduction with sodium borohydride yield 8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives, which can be further functionalized to introduce carboxylic acid groups (or their precursors) at the 4-position.

- Methylation and reduction steps allow the synthesis of various substituted tetrahydroisoquinolines, which are structurally related to the tetrahydroquinoline target compound.

This approach leverages the activation of the fluorine-bearing aromatic ring towards nucleophilic substitution and functional group transformation.

Multi-Step Cascade Reactions via Knoevenagel Condensation and Aza-Michael Addition

An alternative, efficient synthetic strategy employs multi-component cascade reactions involving:

- The Knoevenagel condensation of ethyl cyanoacetate with appropriate aldehydes to form activated Michael acceptors.

- The subsequent aza-Michael–Michael addition of 2-alkenyl anilines to these acceptors, yielding highly substituted tetrahydroquinoline scaffolds.

This method is particularly useful for constructing the tetrahydroquinoline core with diverse substituents, including fluorine and carboxylic acid functionalities, by selecting suitable aldehydes and amines. The reaction proceeds under mild conditions, often catalyzed by organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), providing good yields and structural diversity.

Stepwise Synthesis via Quinoline-4-carboxylic Acid Derivatives

A patented method outlines the preparation of quinoline-4-carboxylic acid derivatives, which can be adapted for the fluorinated analog:

- The initial step involves condensation of isatin under highly basic aqueous conditions with acetone to form 2-toluquinoline-4-carboxylic acid.

- This intermediate undergoes a reaction with phenyl aldehyde at elevated temperatures to produce 2-vinyl-4-quinoline carboxylic acid derivatives.

- Subsequent oxidation steps using strong oxidizers (e.g., potassium permanganate) and decarboxylation reactions afford the desired quinoline-4-carboxylic acid framework with potential fluorine substitution at the 8-position.

This method provides a scalable and robust route to quinoline carboxylic acids, which can be hydrogenated or otherwise reduced to the corresponding tetrahydroquinoline carboxylic acids.

Catalytic Hydrogenation and Bischler–Napieralski Cyclization

For the construction of the tetrahydroquinoline ring system, the classical Bischler–Napieralski reaction is employed:

- Starting from 2-(3,4-dimethoxyphenyl)ethylamine and appropriate cinnamic acid derivatives, amide formation is followed by cyclodehydration to form dihydroisoquinolines.

- Catalytic hydrogenation then reduces the dihydroisoquinoline to the tetrahydroisoquinoline, which can be further functionalized to introduce fluorine and carboxylic acid groups.

- Asymmetric transfer hydrogenation (ATH) with chiral catalysts such as (R,R)-RuTsDPEN can be used to obtain enantiomerically enriched tetrahydroquinoline derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The directed ortho-lithiation approach is notable for enabling selective functionalization adjacent to the fluorine atom, exploiting its directing effect to achieve substitution at the 1-position of the tetrahydroisoquinoline ring. This method has been shown to produce novel fluorinated tetrahydroisoquinoline derivatives with good yields and purity.

The cascade aza-Michael–Michael addition strategy represents a highly efficient and atom-economical route to tetrahydroquinolines, allowing for the incorporation of various substituents including fluorine and carboxylic acid groups by appropriate selection of starting materials.

The quinoline-4-carboxylic acid synthesis patent provides a detailed, stepwise procedure adaptable to fluorinated substrates, emphasizing the use of strong bases and oxidizers to achieve high yields of carboxylic acid derivatives suitable for further reduction to tetrahydroquinolines.

The Bischler–Napieralski reaction remains a cornerstone in tetrahydroquinoline synthesis, with modern adaptations incorporating asymmetric catalysis to improve stereoselectivity, which may be critical for pharmaceutical applications of fluorinated tetrahydroquinolines.

化学反応の分析

Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized compounds .

科学的研究の応用

8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a derivative of tetrahydroquinoline, which has demonstrated a wide range of pharmaceutical potential . Research indicates that molecules containing the tetrahydroquinoline structure have been explored for use as analgesics, anticonvulsants, antidepressants, antipsychotics, antihypertensives, antiarrhythmics, antiallergenics, antimalarials, antitumor, anticancer, antifungal, antichagasic, and antiosteoporotics . Furthermore, some derivatives have exhibited immunosuppressant properties, which could make them potential anti-rejection drugs, and their inhibitory activity toward AMP-activated protein kinase has garnered clinical interest as a possible treatment for diabetes .

While specific applications of this compound are not detailed in the provided search results, the broader applications of tetrahydroquinolines and related compounds offer insight into its potential uses.

Tetrahydroquinolines in Pharmaceuticals:

H-quinolin-2-one ring systems, related to tetrahydroquinolines, display biological activity, and are present in pharmaceuticals such as aripiprazole (dopamine agonist), trigolutesin A (renal deficiency drug), and meloscine (meningitis and heart disease treatment) . Furthermore, 1,2,3,4-tetrahydroquinolines have extensive bioactivity; examples of biologically active molecules include argatroban (a thrombin inhibitor) and strychnochromine .

Several tetrahydroquinoline derivatives are under evaluation or have demonstrated potential in treating various diseases :

- An antiarrhythmic drug

- Oxamniquine, a schistosomicide

- Virantmycin, an antiviral antibiotic with antifungal activity

- A compound being evaluated for HIV treatment

- A compound garnering attention as a potential treatment to slow the onset of Alzheimer’s disease

- A compound undergoing testing as an antimalarial agent

- A compound that has demonstrated activity as a cholesterol ester transfer protein (CETP) inhibitor, potentially useful for ameliorating hypercholesterolipidemia

- L-689,560, a neuroprotective agent with the potential to minimize ischemic nerve damage following a stroke or heart attack

作用機序

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The carboxylic acid group may facilitate interactions with proteins and other macromolecules, leading to various biological effects .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of tetrahydroquinoline derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility and Stability : The 2-oxo derivative (CAS 14179-84-1) has a higher solubility in polar solvents due to its oxo group but lower lipophilicity compared to the 8-fluoro analog .

- Chirality: 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is marketed as a chiral building block, whereas the 8-fluoro compound is typically synthesized as a racemate .

生物活性

8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a carboxylic acid functional group enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory properties, and potential applications in cancer therapy.

- Molecular Formula : C10H10FNO2

- Molecular Weight : 195.19 g/mol

- Structural Features : The compound includes a fluorine atom at the 8-position of the tetrahydroquinoline ring, which is significant for its biological activity and metabolic stability.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. It has been shown to interact with various microbial targets, potentially inhibiting their growth. For instance, compounds with similar structural frameworks have demonstrated effectiveness against bacteria such as Staphylococcus aureus .

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. Research suggests that it may inhibit specific enzymes involved in inflammatory pathways. The fluorine substitution enhances lipophilicity, which may improve bioavailability and facilitate interaction with biological targets . This characteristic is crucial for developing anti-inflammatory agents.

Anticancer Potential

Recent studies have explored the potential anticancer effects of this compound. Related compounds have shown promise in inducing apoptosis in cancer cells. For example, derivatives of tetrahydroquinoline have been evaluated for their ability to inhibit Bcl-2 family proteins, which play a vital role in cancer cell survival . The free carboxylic group in these compounds is essential for their activity as it participates in hydrogen bonding with key amino acids in target proteins .

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets:

- Enzyme Inhibition : It may inhibit kinases involved in cell signaling pathways that regulate inflammation and cancer cell proliferation.

- Binding Affinity : Studies indicate that the compound interacts with specific receptors or enzymes related to inflammatory responses and microbial resistance mechanisms .

Case Studies

Several studies have highlighted the biological activities of compounds structurally related to this compound:

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H10FNO2 | Different fluorine position; potential unique activity |

| 6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H10FNO2 | Similar structure but altered position of functional groups |

| 8-Chloro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H10ClNO2 | Chlorine substitution instead of fluorine; different biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。